![molecular formula C17H19FN2O2 B4412488 N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide](/img/structure/B4412488.png)
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide
Vue d'ensemble
Description
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide, also known as AF-64A, is a chemical compound that has been studied for its potential use in treating neurodegenerative diseases. This compound is a cholinergic neurotoxin that selectively destroys cholinergic neurons in the brain, which are responsible for the production and release of the neurotransmitter acetylcholine. In
Mécanisme D'action
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide selectively destroys cholinergic neurons by irreversibly inhibiting the enzyme choline acetyltransferase (ChAT), which is responsible for the production of acetylcholine. This results in a decrease in acetylcholine production and release, leading to the destruction of cholinergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to selectively destroy cholinergic neurons in the brain, which leads to a decrease in acetylcholine production and release. This results in cognitive impairment and memory loss. This compound has also been shown to cause a decrease in dopamine levels in the brain, which may contribute to its potential use in treating Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide has been shown to be a useful tool in studying the role of cholinergic neurons in the brain. Its selective destruction of cholinergic neurons allows researchers to study the effects of cholinergic neuron loss on cognitive function and memory. However, the irreversible nature of this compound's inhibition of ChAT limits its use in long-term studies.
Orientations Futures
There are several future directions for the study of N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide. One direction is the development of new compounds that selectively target cholinergic neurons without causing irreversible damage. Another direction is the study of the effects of this compound on other neurotransmitter systems in the brain, such as the dopaminergic system. Additionally, the potential use of this compound in treating other neurodegenerative diseases, such as Huntington's disease, should be explored.
Applications De Recherche Scientifique
N-allyl-N'-(2-fluoro-5-methylphenyl)-N-prop-2-yn-1-ylsuccinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These diseases are characterized by the loss of cholinergic neurons in the brain, which leads to a decrease in acetylcholine production and cognitive decline. This compound selectively destroys cholinergic neurons, which makes it a potential treatment for these diseases.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-N'-prop-2-enyl-N'-prop-2-ynylbutanediamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-4-10-20(11-5-2)17(22)9-8-16(21)19-15-12-13(3)6-7-14(15)18/h1,5-7,12H,2,8-11H2,3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZOAQYUASICEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)N(CC=C)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.